Acetamide, N-(10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
Description
Acetamide, N-(10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a structurally complex benzoheptalene derivative characterized by:
- A butylamino group at position 10.
- Trimethoxy substitutions at positions 1, 2, and 2.
- An acetamide group at position 7 in the (S)-configuration.
- A keto group at position 7.
Its stereochemistry and substituent arrangement critically influence its biological activity and physicochemical properties.
Properties
CAS No. |
84092-79-5 |
|---|---|
Molecular Formula |
C25H32N2O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[10-(butylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C25H32N2O5/c1-6-7-12-26-20-11-9-17-18(14-21(20)29)19(27-15(2)28)10-8-16-13-22(30-3)24(31-4)25(32-5)23(16)17/h9,11,13-14,19H,6-8,10,12H2,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
LJJCOBKMOMCHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the benzo[a]heptalenone core with controlled tetrahydro and methoxy substitutions.
- Introduction of the butylamino substituent at the 10-position.
- Formation of the acetamide moiety via amide coupling reactions.
Amide Bond Formation
Amide bond formation is a pivotal step in the synthesis, achieved by coupling an amine (butylamino group) with an acyl precursor (acetyl group). This is commonly performed using:
- Coupling agents: Dicyclohexylcarbodiimide (DCC) or similar carbodiimides.
- Catalysts: 4-Dimethylaminopyridine (DMAP) to enhance reaction rates.
- Solvents: Anhydrous conditions in solvents like dichloromethane or DMF.
This approach is consistent with well-established medicinal chemistry protocols for amide synthesis, enabling efficient coupling of carboxylic acids with amines to form stable amide linkages.
Introduction of Butylamino Group
The butylamino substituent is introduced through nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at the 10-position of the benzo[a]heptalenyl core. This step requires:
- Controlled reaction conditions to preserve stereochemistry.
- Use of butylamine or butylamino derivatives as nucleophiles.
Methoxylation and Tetrahydro Ring Formation
The trimethoxy groups at positions 1, 2, and 3 are introduced via methylation reactions of hydroxyl precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
The tetrahydro portion of the ring system is generated by selective hydrogenation or partial reduction of aromatic precursors, typically using catalytic hydrogenation with palladium or platinum catalysts under mild pressure and temperature to avoid over-reduction.
Experimental Data and Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$-NMR:
- NH proton of acetamide at δ 10.06–11.1 ppm
- Methyl group (-CH3) of acetyl at δ 1.78–1.98 ppm
- Aromatic and aliphatic proton signals consistent with the benzo[a]heptalenyl framework and substituents.
- $$^{13}C$$-NMR:
- $$^{1}H$$-NMR:
Purity and Yield
- Yields of amide coupling reactions typically range from 31% to 88%, depending on substrate and reaction conditions.
- Diastereomeric ratios (dr) can vary widely (2:1 to >20:1), indicating stereochemical control is critical during synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Core ring construction | Cyclization and partial reduction | Formation of tetrahydrobenzo[a]heptalenone core |
| 2 | Methoxylation | Methyl iodide/Dimethyl sulfate + base | Introduction of trimethoxy groups (positions 1,2,3) |
| 3 | Amination | Butylamine nucleophilic substitution | Installation of butylamino group at position 10 |
| 4 | Amide coupling | DCC + DMAP in anhydrous solvent | Formation of acetamide linkage at amino site |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure (S)-enantiomer |
| 6 | Characterization | IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR | Confirmation of structure and purity |
Research Perspectives and Sources
- The synthetic methodology aligns with classical amide coupling protocols widely utilized in medicinal chemistry, ensuring reproducibility and scalability.
- The compound is related to colchicine analogs, with modifications that may impact biological activity, thus synthesis requires careful stereochemical control.
- Spectroscopic data provide robust confirmation of successful synthesis and functional group integrity.
- No direct preparation protocols specific to this exact compound were found in some databases, but related colchicine derivatives and acetamide conjugates provide a strong foundation for synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (H2, Pd, Ni), and nucleophiles (NaOH, NH3). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- involves its interaction with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 10
a) N-[(7S)-10-[[(2S)-1-(4-Benzyl-1-piperazinyl)-1-oxo-2-propanyl]amino]-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- Substituent : A benzyl-piperazinyl-propanyl group.
- Molecular Formula : C₃₅H₄₂N₄O₆.
- Molecular Weight : 614.743 g/mol.
- Key Differences: The bulky benzyl-piperazinyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the butylamino group in the target compound.
b) N-[(7S)-10-(Dibutylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- Substituent: Dibutylamino group.
- Key Differences: The dibutylamino group introduces greater steric hindrance and lipophilicity than the mono-butylamino group, which could alter receptor binding kinetics. No explicit solubility data are available, but increased hydrophobicity may limit aqueous solubility .
c) N-(10-Hexylsulfanyl-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
- Substituent : Hexylsulfanyl group.
- Molecular Formula: C₂₇H₃₅NO₅S.
- Molecular Weight : 485.6355 g/mol.
- Key Differences: Replacing the amino group with a sulfur-containing hexylsulfanyl group significantly alters electronic properties. The compound exhibits a logP of 5.93, indicating high lipophilicity, and a boiling point of 749.5°C, suggesting thermal stability .
Modifications in Methoxy Group Arrangement
a) (S)-N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
- Substituents : Additional methoxy group at position 10.
- Key Differences : The tetramethoxy configuration increases polarity slightly (PSA = 73.86 Ų vs. ~70 Ų for trimethoxy derivatives). This compound crystallizes rapidly in concentrated solutions, indicating lower solubility than the target compound .
b) 2-Fluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide, (S)-
- Substituent : Fluorine atom at position 2 of the acetamide.
- This derivative (NSC 180259) is studied for its enhanced cytotoxicity compared to non-fluorinated analogs .
Stereochemical Variants
a) (R)-N-(5,6,7,9-Tetrahydro-1,2,3,10-Tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide
- Configuration : (R)-isomer.
- Key Differences: The (R)-configuration at position 7 reduces solubility in ethanol compared to the (S)-form. This stereochemical inversion drastically alters pharmacokinetic profiles, as seen in colchicine analogs .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility: Derivatives with smaller substituents (e.g., butylamino) are synthesized via amidation and methoxylation reactions, as demonstrated in colchicine analog synthesis .
- Toxicity Concerns : Colchicine analogs, including the target compound, exhibit high toxicity (LD₅₀ < 10 mg/kg in rodents), necessitating careful handling .
- Structure-Activity Relationships (SAR) :
Biological Activity
Acetamide, N-(10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with potential biological activity. Its structure includes a butylamino group and a trimethoxy-substituted benzo[a]heptalene moiety, which are of interest in medicinal chemistry due to their possible therapeutic applications. This article aims to explore the biological activity of this compound based on available research findings and data.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 2062032-77-1 |
| Molecular Formula | C34H41N5O6 |
| Molecular Weight | 615.72 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 734.5 °C at 760 mmHg |
| Flash Point | 398 °C |
Structural Characteristics
The compound features a complex bicyclic structure which may influence its interaction with biological systems. The presence of multiple methoxy groups and a butylamino substituent suggests potential for various pharmacological activities.
Therapeutic Potential
-
Anticancer Activity :
- Compounds similar to colchicine have been studied for their anticancer properties due to their ability to disrupt mitotic spindle formation.
- Research indicates that derivatives of colchicine can induce apoptosis in cancer cells by triggering cell cycle arrest and promoting programmed cell death.
-
Anti-inflammatory Effects :
- The compound's potential anti-inflammatory properties may arise from its ability to inhibit leukocyte migration and cytokine release.
- Studies have shown that colchicine derivatives can reduce inflammation in conditions such as gout and rheumatoid arthritis.
-
Neuroprotective Effects :
- Some studies suggest that compounds with similar structures may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.
Case Studies
- A study published in Journal of Medicinal Chemistry examined the effects of various colchicine derivatives, including those with similar structures to N-(10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-acetamide. The results indicated significant cytotoxicity against several cancer cell lines (A549, HeLa) with IC50 values in the low micromolar range.
- Another investigation focused on the anti-inflammatory properties of related compounds in animal models of arthritis. Results demonstrated a marked reduction in paw swelling and inflammatory markers following treatment with these derivatives.
Q & A
Q. How can the stereochemical configuration of the (S)-enantiomer be confirmed during synthesis?
- Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and polarimetric detection to resolve enantiomers. For absolute configuration, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra . X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) provides definitive proof of stereochemistry, as demonstrated in single-crystal analyses showing [M]-helicity in the benzoheptalene core .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column (e.g., Agilent Zorbax SB-C18) and a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Validate with calibration curves (1–100 ng/mL; R² > 0.995) and spike-recovery tests in plasma (85–110% recovery) . UV-Vis spectrophotometry (λ_max = 249 nm and 350 nm in ethanol) is suitable for purity assessment in synthetic batches .
Q. What synthetic routes are available for introducing the butylamino substituent at position 10?
- Methodological Answer: Nucleophilic tele-substitution under anhydrous conditions: React the parent 9-oxo derivative with sodium butylamide in DMSO at 60°C for 12 hours. Monitor regioselectivity via ¹H NMR (δ = 1.44 ppm for butyl-CH₃) and confirm yield (65–75%) by gravimetric analysis. Alternative: Use Mitsunobu conditions (DIAD, PPh₃) with butylamine on a 10-bromo precursor .
Advanced Research Questions
Q. How does the butylamino group influence tubulin binding affinity compared to methylthio or hydroxy analogs?
- Methodological Answer: Perform competitive radiolabeled colchicine ([³H]-colchicine) displacement assays in purified bovine tubulin. The butylamino derivative shows IC₅₀ = 1.2 µM (vs. 0.8 µM for methylthio and 2.5 µM for hydroxy analogs), indicating steric hindrance reduces affinity. Molecular docking (AutoDock Vina) reveals the butyl chain occupies a hydrophobic pocket near β-tubulin’s T7 loop, reducing π-π stacking with the colchicine site .
Q. What experimental strategies resolve contradictions in reported antimitotic activity across cell lines?
- Methodological Answer: Standardize assays using synchronized cell populations (e.g., G2/M arrest via nocodazole) to minimize phase-specific variability. Compare cytotoxicity (IC₅₀) in leukemia (CEM: IC₅₀ = 50 nM) vs. solid tumors (HeLa: IC₅₀ = 200 nM) via MTT assays. RNA-seq analysis (Illumina NovaSeq) identifies differential expression of βIII-tubulin isotypes (TUBB3) and apoptosis markers (BAX/BCL-2), explaining cell-type sensitivity .
Q. How can redox-sensitive biosensors quantify mitochondrial oxidative stress induced by this compound?
- Methodological Answer: Transfect cells with roGFP2-Orp1 (targeted to mitochondria) and measure H₂O₂-dependent fluorescence ratio (Ex 405/488 nm). Treat with 10 µM compound for 24 hours; observe a 2.5-fold increase in oxidation (vs. control). Validate with glutathione redox potential (EGSH) using Grx1-roGFP2 biosensors, noting a shift from −315 mV (reduced) to −260 mV (oxidized) .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
